Methyl 3-formyl-2-hydroxy-5-methoxybenzoate
Description
Methyl 3-formyl-2-hydroxy-5-methoxybenzoate (CAS: 127093-62-3) is a substituted methyl benzoate derivative characterized by a hydroxyl group at position 2, a formyl group at position 3, and a methoxy group at position 5 on the aromatic ring. This compound is primarily utilized in organic synthesis and pharmaceutical intermediates due to its reactive aldehyde and phenolic hydroxyl functionalities .
Properties
Molecular Formula |
C10H10O5 |
|---|---|
Molecular Weight |
210.18 g/mol |
IUPAC Name |
methyl 3-formyl-2-hydroxy-5-methoxybenzoate |
InChI |
InChI=1S/C10H10O5/c1-14-7-3-6(5-11)9(12)8(4-7)10(13)15-2/h3-5,12H,1-2H3 |
InChI Key |
HEBGQYDYGDWUDR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C(=C1)C(=O)OC)O)C=O |
Origin of Product |
United States |
Preparation Methods
Step 1: Formylation of Methyl 3,5-dimethoxybenzoate
The starting material, methyl 3,5-dimethoxybenzoate, undergoes formylation using phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) under reflux conditions. The reaction proceeds via the Vilsmeier-Haack mechanism, where DMF acts as a formylating agent in the presence of POCl₃.
Reaction Conditions
| Parameter | Value |
|---|---|
| Temperature | 80°C |
| Time | 18 hours |
| Reagent Ratio | 6:1 (POCl₃:Substrate) |
| Solvent | DMF (neat) |
This step yields methyl 2-formyl-3,5-dimethoxybenzoate with 93% efficiency.
Step 2: Regioselective Demethylation
The intermediate is treated with aluminum chloride (AlCl₃) in dichloromethane at 0°C to selectively demethylate the 3-position methoxy group. AlCl₃ coordinates with the ester carbonyl, directing demethylation to the adjacent methoxy group while preserving the 5-methoxy substituent.
Demethylation Parameters
| Parameter | Value |
|---|---|
| Temperature | 0°C → Room temperature |
| Time | 24 hours |
| AlCl₃ Equivalents | 1.5 |
This step achieves near-quantitative conversion, with the final product isolated via flash chromatography.
Alternative Synthetic Routes
Microwave-Assisted Synthesis
Recent advancements utilize microwave irradiation to accelerate the formylation step. While specific data for this compound is limited, analogous syntheses demonstrate 30–50% reduction in reaction time compared to conventional heating. Key advantages include:
-
Enhanced reproducibility : Uniform heating minimizes side reactions.
-
Improved scalability : Rapid temperature ramping facilitates larger batches.
Sequential Methylation-Formylation
An alternative pathway involves initial methylation of 3-hydroxy-5-methoxybenzoic acid followed by formylation. However, this method faces challenges:
-
Competitive ester hydrolysis : The free carboxylic acid group necessitates protection during formylation.
-
Lower regioselectivity : Uncontrolled formylation at the 4-position reduces yields to 45–55%.
Reaction Optimization and Critical Parameters
Temperature Control
Solvent Systems
Catalyst Loading
-
AlCl₃ : Stoichiometric amounts (1–1.5 eq.) ensure complete demethylation without ester degradation.
-
POCl₃ : Sub-stoichiometric ratios (0.8 eq.) reduce side product formation during formylation.
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Time (h) | Key Advantage | Limitation |
|---|---|---|---|---|
| Vilsmeier-Demethylation | 81 | 42 | High regioselectivity | Requires cryogenic conditions |
| Microwave-Assisted | 75* | 28* | Reduced reaction time | Limited scalability data |
| Sequential Methylation | 52 | 60 | Avoids POCl₃ handling | Low overall efficiency |
*Estimated from analogous syntheses.
Challenges and Mitigation Strategies
Challenge 1: Over-Oxidation During Formylation
Solution : Strict temperature control (<85°C) and nitrogen atmosphere prevent conversion of aldehyde to carboxylic acid.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-formyl-2-hydroxy-5-methoxybenzoate undergoes various chemical reactions, including:
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Methyl 3-carboxy-2-hydroxy-5-methoxybenzoate.
Reduction: Methyl 3-hydroxymethyl-2-hydroxy-5-methoxybenzoate.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Methyl 3-formyl-2-hydroxy-5-methoxybenzoate has several applications in scientific research:
Mechanism of Action
The mechanism by which methyl 3-formyl-2-hydroxy-5-methoxybenzoate exerts its effects depends on its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects . The formyl group can act as an electrophile, participating in reactions with nucleophiles in the body .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The compound’s structural analogs, identified via similarity scoring (1.00), include:
- Methyl 3-formyl-2-methoxybenzoate (CAS: 186312-96-9): Replaces the hydroxyl group with methoxy at position 2.
- Methyl 2-methoxy-5-methylbenzoate (CAS: 63113-79-1): Substitutes the formyl group with a methyl group at position 3.
- 2-Methoxy-5-(methoxycarbonyl)benzoic acid (CAS: 90183-43-0): Features a carboxylic acid instead of a formyl group at position 3 .
Key Structural Differences :
- The hydroxyl group in the target compound enhances acidity (pKa ~8–10) compared to methoxy-substituted analogs, influencing solubility and reactivity in nucleophilic reactions.
- The formyl group enables condensation reactions (e.g., Schiff base formation), unlike methyl or carboxylic acid substituents in analogs .
Insights :
Key Differences :
Physicochemical Properties
- Solubility : The hydroxyl and formyl groups improve water solubility relative to fully methoxylated analogs (e.g., Methyl 2-methoxy-5-methylbenzoate), which are more lipophilic .
- Stability : The formyl group may render the compound prone to oxidation, whereas methyl or bromo substituents (e.g., Methyl 5-bromo-2-formylbenzoate, CAS: 1016163-89-5) enhance stability for storage .
Biological Activity
Methyl 3-formyl-2-hydroxy-5-methoxybenzoate, a compound belonging to the class of methoxybenzoates, has been the subject of various studies due to its potential biological activities. This article delves into its biological properties, including antimicrobial, antioxidant, anti-inflammatory activities, and its mechanisms of action.
Chemical Structure and Properties
This compound is characterized by the presence of a methoxy group and a formyl group attached to a benzoate structure. Its molecular formula is , and it has garnered interest for its unique structural properties that enhance its reactivity and potential biological activity.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, including Pseudomonas aeruginosa and Escherichia coli , with minimum inhibitory concentration (MIC) values indicating potent effects. For instance, some derivatives have shown MIC values as low as 0.21 μM against these pathogens .
Table 1: Antimicrobial Activity of this compound
| Compound | Target Organism | MIC (μM) |
|---|---|---|
| 3g | Pseudomonas aeruginosa | 0.21 |
| 3g | Escherichia coli | 0.83 |
| 3g | Candida albicans | 0.83 |
The compound also demonstrated antifungal activity against species of the genus Candida , indicating its broad-spectrum antimicrobial potential .
Antioxidant Activity
This compound has been investigated for its antioxidant properties. Compounds with similar structures have shown significant antioxidant activity, which is beneficial in combating oxidative stress-related conditions. The hydroxyl group in the structure likely contributes to this activity by scavenging free radicals.
Anti-inflammatory Activity
The compound's potential anti-inflammatory properties have also been explored. Preliminary studies suggest that it may interact with specific proteins involved in inflammatory pathways, although detailed mechanistic studies are still required to elucidate these interactions fully. The presence of hydroxyl and methoxy groups enhances its reactivity, potentially influencing various biochemical pathways related to inflammation.
The mechanism of action of this compound involves its interaction with specific molecular targets. The hydroxy and methoxy groups can participate in hydrogen bonding and other interactions with biological molecules, modulating the activity of enzymes and receptors. This can lead to the observed biological effects, including antimicrobial and anti-inflammatory activities.
Case Studies
Several studies have documented the biological activities of this compound:
- Antimicrobial Efficacy : A study evaluated the compound's efficacy against clinical strains and reference strains, demonstrating significant growth inhibition zones compared to solvent controls .
- Cytotoxicity Assessment : In vitro cytotoxicity tests on human cell lines revealed that while the compound exhibits antimicrobial properties, it also maintains a favorable safety profile with lower toxicity towards normal cells compared to tumor cells .
Q & A
Q. What are the recommended synthetic routes for Methyl 3-formyl-2-hydroxy-5-methoxybenzoate, and how can reaction conditions be optimized?
A practical approach involves sequential functionalization of a benzoate scaffold. For example:
- Esterification : Start with 2-hydroxy-5-methoxybenzoic acid and methylate the carboxylic acid group using methanol and catalytic sulfuric acid .
- Formylation : Introduce the formyl group at the 3-position via Vilsmeier-Haack reaction (using POCl₃ and DMF) or directed ortho-metalation followed by quenching with DMF .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the product. Monitor reaction progress using TLC (Rf ~0.4 in 3:1 hexane:EtOAc).
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- NMR : ¹H NMR (400 MHz, CDCl₃) will show distinct peaks: δ ~10.2 ppm (aldehyde proton), δ ~6.5–7.5 ppm (aromatic protons), and δ ~3.8–4.0 ppm (methoxy and methyl ester groups) .
- IR : Look for absorption bands at ~1680 cm⁻¹ (ester C=O), ~1720 cm⁻¹ (aldehyde C=O), and ~3200–3500 cm⁻¹ (phenolic -OH) .
- Mass Spectrometry : ESI-MS should display a molecular ion peak at m/z = 224.2 (calculated for C₁₀H₁₀O₅).
Q. What safety protocols are essential when handling this compound in the lab?
- PPE : Wear nitrile gloves, flame-retardant lab coats, and safety goggles. Inspect gloves for defects before use .
- Ventilation : Use a fume hood to prevent inhalation of vapors. Avoid skin contact, as aldehydes and phenolic groups can cause irritation .
- Spill Management : Neutralize spills with inert absorbents (e.g., vermiculite) and dispose of waste in designated containers per local regulations .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported synthetic yields for this compound?
Discrepancies often arise from:
- Reagent Purity : Ensure starting materials (e.g., 2-hydroxy-5-methoxybenzoic acid) are ≥98% pure to avoid side reactions .
- Temperature Control : Exothermic reactions (e.g., formylation) require precise cooling (0–5°C) to suppress byproducts .
- Catalyst Selection : Compare yields using Lewis acids (e.g., ZnCl₂ vs. BF₃·Et₂O) and document reaction times .
- Statistical Analysis : Use Design of Experiments (DoE) to identify critical variables (e.g., solvent polarity, stoichiometry) .
Q. What is the role of the formyl and methoxy substituents in modulating reactivity?
- Electrophilic Substitution : The formyl group directs further substitution to the para position due to its electron-withdrawing nature, while the methoxy group activates the ring via electron donation .
- Hydrogen Bonding : The phenolic -OH and aldehyde groups can form intramolecular hydrogen bonds, stabilizing intermediates in multi-step syntheses .
- Comparative Studies : Analogues like Methyl 3-amino-5-fluoro-2-methoxybenzoate show altered reactivity in nucleophilic aromatic substitution, highlighting the formyl group’s unique role .
Q. How can this compound be applied in drug discovery, and what methodological challenges arise?
- Scaffold for Heterocycles : The aldehyde group enables condensation with amines to form Schiff bases, a precursor to imidazoles or quinolines with potential bioactivity .
- Structure-Activity Relationships (SAR) : Modify substituents systematically (e.g., replacing methoxy with ethoxy) and evaluate antibacterial or antioxidant activity using assays like MIC or DPPH radical scavenging .
- Analytical Validation : When developing HPLC methods for purity analysis, optimize mobile phases (e.g., acetonitrile/0.1% TFA in water) to resolve degradation products .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
